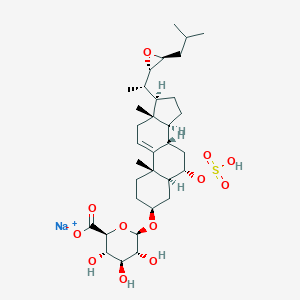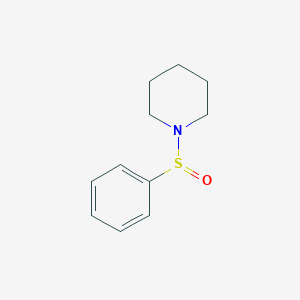
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine (TFBTP) is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFBTP belongs to the family of pyridazines, which are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound has shown promising results in various biological assays, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are enzymes involved in cell signaling pathways. 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has been found to exhibit various biochemical and physiological effects. In addition to its antitumor activity, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also been found to exhibit anti-inflammatory and antioxidant activity. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in lab experiments is its potent antitumor activity, which makes it a potential candidate for drug development. Additionally, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also shown promising results in treating neurodegenerative diseases, making it a potential candidate for further research in this area. However, one of the limitations of using 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine. One of the areas of research is to further investigate the mechanism of action of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in vivo. Another area of research is to investigate the potential use of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine is a novel compound that has shown promising results in various areas of scientific research. The compound exhibits potent antitumor activity and has also shown potential in treating neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine and to determine its optimal dosage and administration route in vivo.
Métodos De Síntesis
The synthesis of 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine involves the reaction of 3,4,5-trichloropyridazine with 4-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, where the chlorine atoms are replaced by the thiol groups of the mercaptan. The resulting compound is then purified using column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has shown potential applications in various areas of scientific research. One of the most significant areas of application is in the field of medicinal chemistry. 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
5273-28-9 |
|---|---|
Nombre del producto |
3,4,5-Tris((4-fluorobenzyl)thio)pyridazine |
Fórmula molecular |
C25H19F3N2S3 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
3,4,5-tris[(4-fluorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19F3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
Clave InChI |
DMOZVRJLKUYZBR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |
SMILES canónico |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |
Otros números CAS |
5273-28-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
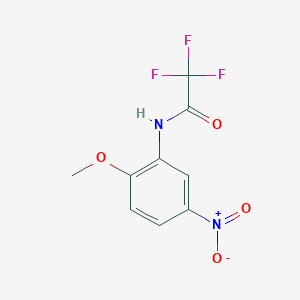
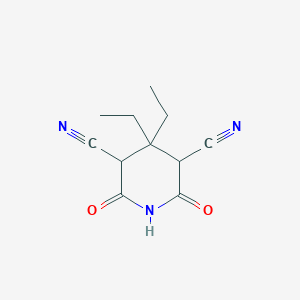
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
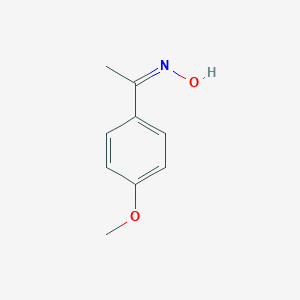
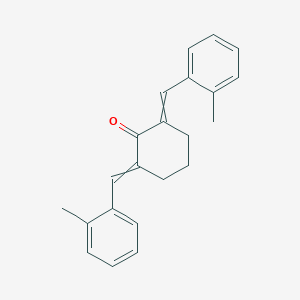

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)


